N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 1-(3-aminopropyl)piperazine in the presence of coupling reagents such as EDC∙HCl and HOBt . The reaction conditions typically involve stirring the reactants at room temperature for several hours to ensure complete conversion. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: A simpler compound with similar reactivity but fewer biological activities.
Furan-2,5-dicarboxylic acid: Known for its use in the production of biodegradable plastics.
Nitrofurantoin: A well-known antibacterial agent with a furan ring structure
Properties
IUPAC Name |
N-[3-[4-[3-(furan-2-carbonylamino)propyl]piperazin-1-yl]propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c25-19(17-5-1-15-27-17)21-7-3-9-23-11-13-24(14-12-23)10-4-8-22-20(26)18-6-2-16-28-18/h1-2,5-6,15-16H,3-4,7-14H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQAJUPAUXEZGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CO2)CCCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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